molecular formula C14H11N3O4 B8639668 6,9-Dimethyl-3-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 134894-60-3

6,9-Dimethyl-3-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No. B8639668
M. Wt: 285.25 g/mol
InChI Key: VIOKXWDSFLJROB-UHFFFAOYSA-N
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Patent
US05550122

Procedure details

To a suspension of sodium hydride (0.73 g, 0.015 mol of a 50% dispersion in mineral oil) in dimethylformamide (75 ml) under argon was added in one portion 3-Nitro-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (3.75 g, 0.014 mol). Methyl iodide (1.3 ml. 0.021 mol) was added, and the resulting solution was stirred overnight at room temperature. The mixture was diluted with ice Water, and the precipitated product was collected and washed with water and pet ether. The crude product was recrystallized from ethyl acetate to give 3.14 g (79% of theory) of the product as a pale yellow solid. m.p. 197°-198° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
3-Nitro-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice Water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:22]=[N:21][C:9]2[O:10][C:11]3[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:12]=3[NH:13][C:14](=[O:15])[C:8]=2[CH:7]=1)([O-:5])=[O:4].[CH3:23]I>CN(C)C=O>[N+:3]([C:6]1[CH:22]=[N:21][C:9]2[O:10][C:11]3[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:12]=3[N:13]([CH3:23])[C:14](=[O:15])[C:8]=2[CH:7]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
3-Nitro-9-methylpyrido[2,3-b][1,5]benzoxazepin-5(6H)-one
Quantity
3.75 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(OC3=C(NC2=O)C=CC(=C3)C)N=C1
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
CI
Step Four
Name
ice Water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated product was collected
WASH
Type
WASH
Details
washed with water and pet ether
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(OC3=C(N(C2=O)C)C=CC(=C3)C)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.